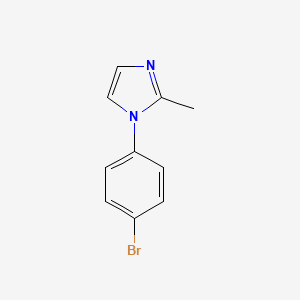

1-(4-bromophenyl)-2-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylimidazole |

InChI |

InChI=1S/C10H9BrN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 |

InChI Key |

IZBSZUFXXFORGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of 1-(4-bromophenyl)-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from closely related structures.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl and imidazole (B134444) rings, as well as the methyl protons.

Bromophenyl Protons: The 4-bromophenyl group will typically exhibit a pair of doublets in the aromatic region (approximately 7.0-8.0 ppm). Due to the para-substitution, the protons ortho to the bromine atom will be chemically equivalent, as will the protons meta to the bromine. This results in an AA'BB' spin system, which often appears as two distinct doublets. For a similar compound, 1-(4-bromophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the signals for the bromophenyl protons appear in this region rsc.org.

Imidazole Protons: The two protons on the imidazole ring (at positions 4 and 5) are expected to appear as two distinct signals, likely doublets, in the aromatic region (around 7.0-7.5 ppm) researchgate.net. Their exact chemical shifts would be influenced by the electronic effects of the adjacent phenyl and methyl groups.

Methyl Protons: The methyl group at the 2-position of the imidazole ring is expected to produce a sharp singlet in the upfield region of the spectrum (typically around 2.3-2.6 ppm) rsc.org.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Bromophenyl Carbons: Four signals are expected for the bromophenyl ring. The carbon atom bonded to the bromine (C-Br) would appear at approximately 120-125 ppm. The carbon attached to the imidazole ring (C-N) would be found further downfield. The remaining two signals would correspond to the ortho and meta carbons.

Imidazole Carbons: Three distinct signals are anticipated for the imidazole ring carbons. The C2 carbon, bonded to the methyl group and two nitrogen atoms, is expected to be the most downfield of the imidazole carbons (around 145-150 ppm). The C4 and C5 carbons would appear at slightly higher fields researchgate.netmdpi.com.

Methyl Carbon: A single signal in the upfield region (around 15-25 ppm) is characteristic of the methyl carbon rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.4 | ~15 |

| Imidazole (C4-H, C5-H) | ~7.1 - 7.5 | ~120 - 130 |

| Bromophenyl (Aromatic CH) | ~7.3 - 7.8 | ~125 - 135 |

| Imidazole (C2) | - | ~146 |

| Imidazole (C4, C5) | - | ~120 - 130 |

| Bromophenyl (C-N) | - | ~135 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the bromophenyl and imidazole rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the proton and carbon signals, connecting the protons to their directly attached carbons and to carbons two or three bonds away, respectively.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹) rsc.org.

C=C and C=N Stretching: Vibrations corresponding to the C=C bonds of the aromatic rings and the C=N bonds of the imidazole ring typically occur in the 1610-1450 cm⁻¹ region rsc.orgrsc.org.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1350-1250 cm⁻¹ range.

C-Br Stretching: A characteristic band for the C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Ring Vibrations: In-plane and out-of-plane bending vibrations of the imidazole and phenyl rings will produce a complex fingerprint region below 1500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. Strong Raman bands are often observed for symmetric vibrations and non-polar bonds. For this molecule, intense bands corresponding to the symmetric breathing modes of the phenyl and imidazole rings are expected. For instance, in ZIF-8, a material containing 2-methylimidazole (B133640), strong Raman bands are observed at 686 cm⁻¹, 1146 cm⁻¹, and 1458 cm⁻¹, which are attributed to the bending vibrations of the imidazole ring researchgate.net.

Table 2: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | ~2950-2850 | IR, Raman |

| C=C / C=N Stretch | ~1610-1450 | IR, Raman |

| C-N Stretch | ~1350-1250 | IR |

| C-Br Stretch | ~600-500 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂), the expected monoisotopic mass is approximately 235.99 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other two mass units higher (M+2)⁺ for the molecule with ⁸¹Br uni.luuni.lu. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bond between the phenyl and imidazole rings.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. X-ray crystallography is the definitive method for determining this three-dimensional structure.

X-ray Crystallography of Bromophenyl Imidazole Structures

While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, 1-(4-bromophenyl)-2-methyl-4-nitro-1H-imidazole , provides significant insight nih.govresearchgate.net.

The analysis of this nitro-derivative revealed a well-defined solid-state structure. The molecule consists of a 2-methyl-4-nitro-1H-imidazole ring system linked to a 4-bromophenyl ring. The relative orientation of these two ring systems is a key structural feature. In many related phenyl-imidazole structures, the plane of the phenyl ring is twisted with respect to the plane of the imidazole ring nih.gov. The precise bond lengths and angles within the imidazole and bromophenyl moieties are consistent with those observed in other similar heterocyclic and aromatic compounds researchgate.net.

Table 3: Crystallographic Data for the Analogous Compound 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8615 (3) |

| b (Å) | 20.306 (2) |

| c (Å) | 13.911 (1) |

| β (°) | 94.629 (7) |

| Volume (ų) | 1087.6 (2) |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of molecular solids is governed by a network of non-covalent interactions. In bromophenyl imidazole structures, a variety of such interactions are possible.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. In the crystal structure of 1-(4-bromophenyl)-2-methyl-4-nitro-1H-imidazole, the crystal packing is primarily determined by relatively strong, bifurcated C-Br···O halogen bonds with the oxygen atoms of the nitro group of an adjacent molecule. This interaction plays a crucial role in organizing the molecules into layers nih.govresearchgate.net.

Hydrogen Bonding: Although the parent compound lacks strong hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds can still influence the crystal packing. In the nitro-derivative, weak hydrogen bonds, in conjunction with halogen bonds, connect the molecules into layers which then stack upon one another nih.gov.

The interplay of these varied intermolecular forces—halogen bonding, weak hydrogen bonding, and π-π stacking—ultimately dictates the supramolecular architecture and the physical properties of solid this compound.

Hirshfeld Surface Analysis for Intercontacts

While specific data for this compound is not available, analysis of several structurally related compounds provides a robust framework for understanding the types of intermolecular forces at play. The presence of a bromophenyl group, a methyl group, and an imidazole ring suggests a variety of potential non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

A study of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one revealed the significant role of hydrogen-based contacts in its crystal packing. nih.gov The primary interactions were found to be H···H, N···H, C···H, Br···H, and O···H contacts. nih.gov This highlights the importance of hydrogen atoms in mediating the close packing of the molecules.

Similarly, the Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one also indicated a predominance of hydrogen-related contacts. nih.gov The most significant contributions to the surface contacts were from H···H, C···H/H···C, and Br···H/H···Br interactions. nih.gov

In another related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , the Hirshfeld surface analysis quantified the contributions of various intermolecular contacts, with H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions being the most prominent. nih.gov

The analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene further underscores the importance of bromine and hydrogen-mediated contacts, with Br···H/H···Br, C···H/H···C, O···H/H···O, and H···H contacts being the most substantial. nih.gov

A consistent theme across these analogous structures is the prevalence of H···H, C···H, and Br···H interactions. This suggests that for this compound, a similar pattern of intermolecular contacts would be expected. The methyl group and the aromatic rings provide ample hydrogen atoms for H···H and C···H interactions, while the bromine atom is a potential participant in Br···H contacts.

The following table summarizes the percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analyses of these related compounds.

| Intermolecular Contact | 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (%) nih.gov | (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one (%) nih.gov | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile (%) nih.govresearchgate.net | (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene (%) nih.gov |

| H···H | 19.5 | 43.1 | 36.2 | 11.7 |

| C···H/H···C | 15.5 | 17.4 | 21.6 | 15.2 |

| Br···H/H···Br | 11.7 | 14.9 | 10.8 | 20.9 |

| N···H/H···N | 17.3 | - | 12.2 | - |

| O···H/H···O | 11.0 | 9.8 | - | 12.6 |

| C···C | 3.6 | 11.9 | - | - |

Based on this comparative analysis, it can be inferred that the crystal packing of this compound is likely to be dominated by H···H, C···H, and Br···H interactions. The presence of the nitrogen atoms in the imidazole ring would also facilitate N···H interactions. The planarity of the imidazole and phenyl rings could also lead to π-π stacking interactions, which are observed in many aromatic heterocyclic compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is routinely employed to predict various molecular properties.

Optimized Geometries and Conformational Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 1-(4-bromophenyl)-2-methyl-1H-imidazole, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would focus on the rotation around the single bond connecting the bromophenyl ring and the imidazole (B134444) ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be constructed to identify the most stable conformer (the lowest energy state) and any rotational barriers. For similar aromatic-heterocyclic systems, it is often found that the planar or near-planar conformations are the most stable due to favorable electronic delocalization.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | ~1.90 Å |

| N1-C(phenyl) | ~1.42 Å | |

| N1-C2 | ~1.38 Å | |

| C2-N3 | ~1.32 Å | |

| C2-C(methyl) | ~1.50 Å | |

| Bond Angle | C(phenyl)-N1-C2 | ~125° |

| Br-C(phenyl)-C | ~119° | |

| Dihedral Angle | C(phenyl)-C(phenyl)-N1-C2 | ~20-40° |

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

Table 2: Illustrative Frontier Molecular Orbital and Global Reactivity Descriptor Data This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Electrophilicity Index | ω | 2.80 eV |

Molecular Electrostatic Surface Potential (MESP) Analysis

A Molecular Electrostatic Surface Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The map uses a color scale:

Red: Regions of most negative electrostatic potential, rich in electrons (e.g., around nitrogen atoms). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor (e.g., around hydrogen atoms). These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MESP would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for hydrogen bonding and interaction with electrophiles. The area around the bromine atom might also exhibit unique electrostatic features due to halogen bonding potential.

Vibrational Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, rocking), a theoretical spectrum is generated. This is often compared with experimental spectra to confirm the molecular structure and the accuracy of the computational method. Each calculated frequency corresponds to a specific normal mode of vibration. For the title compound, characteristic vibrational modes would include N-H stretching (if protonated), C-H stretching (aromatic and methyl), C=N and C=C ring stretching of the imidazole and phenyl rings, and the distinctive C-Br stretching vibration, which typically appears at a lower frequency.

Molecular Dynamics Simulations and Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound, such as its conformational flexibility in different environments (e.g., in a vacuum, in water, or interacting with a biological macromolecule). By simulating its movement and interactions, researchers can understand how the molecule behaves in a realistic physiological environment, predict its stability, and observe how it might approach and bind to a target protein.

In Silico Screening and Molecular Docking Studies

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme.

Molecular docking is a key component of this process. It predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein) to form a stable complex. The output of a docking simulation includes a "docking score," which estimates the binding affinity (the strength of the interaction), and a predicted binding pose, which shows the specific interactions (like hydrogen bonds, hydrophobic interactions, and halogen bonds) between the ligand and the amino acid residues in the protein's active site. Such studies are critical in drug discovery for predicting the potential biological activity of a compound and understanding its mechanism of action at a molecular level.

Receptor-Ligand Binding Interactions and Binding Affinities

Molecular docking simulations are a cornerstone of computational drug discovery, providing predictions of the binding mode and affinity of a small molecule to a macromolecular target. For derivatives of bromophenyl-imidazole, these studies have been crucial in understanding their potential biological activity.

In a study on a structurally related compound, 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (B1210297), a binding affinity of -6.7 kcal/mol was calculated for its interaction with hydrolase inhibitors. This suggests a favorable binding energy, which is a key indicator of potential inhibitory activity. The presence of the bromine atom can contribute to stronger interactions, such as halogen bonding, which may enhance binding affinity compared to non-halogenated analogs.

Further computational investigations on other substituted imidazole derivatives have highlighted the importance of specific structural features in receptor binding. For example, in a study of imidazole-thiazole hybrids, a derivative containing a bromophenyl group was docked against the protein with PDB ID: 6LUD. The nitrogen of the imidazole ring in some derivatives was predicted to form hydrogen bonds with key amino acid residues like LYS 745 and MET 793, indicating a strong and specific interaction within the binding pocket. These interactions are critical for the stability of the ligand-receptor complex and are a primary determinant of the compound's biological effect.

The binding interactions for various imidazole derivatives with different receptors have been explored. The docking scores, which are a measure of the binding affinity, often correlate with the potential for biological activity. For instance, in a study of imidazole derivatives as potential sirtuin inhibitors, the compound Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate showed a high docking score, indicating a strong interaction with sirtuin isoforms. frontiersin.org This suggests that the core imidazole structure, substituted with a halogenated phenyl ring, is a promising scaffold for developing potent receptor ligands.

| Compound Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate | Hydrolase | -6.7 | Halogen bonding |

| Bromophenyl-containing imidazole-thiazole hybrid | 6LUD | Not specified | Hydrogen bonds with LYS 745 and MET 793 |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuin Isoforms | High (exact value not specified) | Not specified |

Prediction of Enzyme Inhibition Mechanisms

Computational studies are pivotal in predicting how a compound like this compound might inhibit enzyme activity. By modeling the interaction between the compound and an enzyme's active site, researchers can hypothesize the mechanism of inhibition.

Studies on various imidazole derivatives have shown their potential as inhibitors of several enzymes. For instance, a series of 2,4,5-triphenyl imidazole derivatives were evaluated as potential inhibitors of xanthine (B1682287) oxidase (XO) and acetylcholinesterase (AChE). mdpi.com One of the most active XO inhibitors from this series demonstrated an IC50 value of 85.8 μg/mL. mdpi.com The predicted mechanism often involves the imidazole derivative binding to the active site of the enzyme, thereby preventing the natural substrate from binding and catalysis from occurring.

In another example, the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate has been identified as a potential inhibitor of Class III histone deacetylases (HDACs), specifically sirtuins. frontiersin.org In silico data confirmed that this compound interacts with all sirtuin isoforms, with a particularly strong effect on nuclear sirtuins Sirt1 and Sirt6, and cytosolic sirtuin Sirt2. frontiersin.org The predicted inhibition is supported by molecular dynamics simulations which show the stability of the ligand-protein complex. frontiersin.org Such findings suggest that the this compound scaffold could also be explored for its potential as an inhibitor of these or other enzymes.

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, and computational docking can provide clues to this. If the compound binds to the same site as the substrate, it is likely a competitive inhibitor. If it binds to an allosteric site and induces a conformational change that inactivates the enzyme, it is a non-competitive inhibitor. The precise interactions observed in docking studies, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, all contribute to the stability of the enzyme-inhibitor complex and the potency of inhibition.

| Compound Derivative Class | Target Enzyme | Predicted Inhibition Potential | Predicted Mechanism |

|---|---|---|---|

| 2,4,5-triphenyl imidazole derivatives | Xanthine Oxidase (XO) | IC50 of 85.8 μg/mL for the most active derivative | Binding to the active site |

| 2,4,5-triphenyl imidazole derivatives | Acetylcholinesterase (AChE) | 25.8% inhibition at 150 μg/mL for the most active derivative | Binding to the active site |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuins (Class III HDACs) | Effective on Sirt1, Sirt2, and Sirt6 | Stable binding to the protein |

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can also be reversed, where a single compound, such as this compound, is screened against a panel of known biological targets to identify potential new therapeutic applications.

The imidazole scaffold is a common feature in many biologically active compounds, and as such, derivatives are frequently included in virtual screening libraries. The diverse biological activities of imidazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive candidates for such screening. nih.govjchr.org

Through virtual screening, imidazole-based compounds have been identified as potential inhibitors for a variety of targets. For example, in silico screening of imidazole derivatives has been used to identify potential inhibitors of the MAP kinase (MAPK) pathway, which is implicated in inflammation. jchr.org The results of such screenings are typically ranked based on docking scores and the predicted stability of the ligand-target complex.

For this compound, a virtual screening campaign would involve docking the compound against a wide array of protein structures from the Protein Data Bank (PDB). The results would provide a list of potential protein targets, ranked by their predicted binding affinities. These top-ranked targets could then be prioritized for further experimental validation. Given the known activities of similar compounds, potential targets could include kinases, deacetylases, and various receptors involved in cell signaling pathways. The presence of the bromophenyl group could confer specificity for certain targets and is a key feature to consider when analyzing the results of a virtual screen.

Biological Activity Profiles and Mechanistic Insights

Antimicrobial Activities

Imidazole-containing compounds are well-established as effective antimicrobial agents. ekb.eg Their mode of action often involves the inhibition of crucial microbial enzymes or disruption of cellular structures.

Antibacterial Action and Target Enzymes (e.g., FabK, 14α-demethylase)

While direct studies on the antibacterial activity of 1-(4-bromophenyl)-2-methyl-1H-imidazole are limited, research on structurally similar phenylimidazole compounds has revealed potent antibacterial effects. A notable target for these compounds is the enoyl-acyl carrier protein (ACP) reductase II (FabK), an essential enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.

A validated FabK inhibitor, 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]methyl-3-[5-(pyridin-2-ylthio)thiazol-2-yl]urea, which contains the 4-(4-bromophenyl)-1H-imidazole moiety, has demonstrated selective inhibitory activity against Clostridioides difficile FabK (CdFabK). dwscientific.comnih.govnih.gov This inhibition translates to promising antibacterial activity against C. difficile. nih.govnih.gov The phenylimidazole class of inhibitors represents a promising starting point for the development of novel CdFabK inhibitors. dwscientific.com Further research has focused on expanding the structure-activity relationship (SAR) of this phenylimidazole series to improve potency. nih.govnih.gov

Another related compound, (E)-N'-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene]isonicotinohydrazide, which features a this compound core structure, has shown inhibitory activity against E. coli comparable to that of kanamycin (B1662678) B and penicillin G. nih.gov

Table 1: Antibacterial Activity of a Phenylimidazole FabK Inhibitor

| Compound | Target Organism | Target Enzyme | Activity |

|---|

Antifungal Properties and Associated Mechanisms

Antiviral and Antiparasitic Potentials

Imidazole (B134444) derivatives have been investigated for their antiviral and antiparasitic activities. ekb.egnih.govresearchgate.netnih.govresearchgate.net The versatility of the imidazole scaffold allows for interactions with various viral and parasitic targets. nih.gov For instance, some imidazole derivatives have shown inhibitory effects against the replication of viruses like HIV and HCV. nih.gov

In the context of parasitic infections, imidazole-based compounds have demonstrated the ability to restrict parasite growth. researchgate.netnih.gov The proposed mechanism for some derivatives involves the induction of oxidative stress within the parasite. researchgate.netnih.gov While direct evidence for the antiviral or antiparasitic activity of this compound is yet to be established, the broader class of imidazole compounds shows significant promise in these areas.

Anticancer and Antiproliferative Mechanisms

The imidazole scaffold is a common feature in many anticancer agents. nih.gov Derivatives of imidazole have been shown to exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cellular Proliferation and Apoptosis Induction

Several studies have highlighted the pro-apoptotic activity of imidazole and benzimidazole (B57391) derivatives in various cancer cell lines. nih.govnih.gov For example, certain benzimidazole derivatives have been found to activate apoptosis in leukemic cells. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and compounds that can trigger this process are valuable therapeutic candidates.

Modulation of Protein Targets (e.g., Sirtuins, Tubulin Polymerization)

One of the key mechanisms by which imidazole-containing compounds exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov A study on 1-(diarylmethyl)-1H-imidazoles, which includes the structurally related compound 1-((4-Bromophenyl)(Phenyl)methyl)-1H-Imidazole, has identified this class as a novel type of anti-mitotic agent with tubulin polymerization inhibitory activity. nih.gov

Sirtuins, a class of proteins involved in cellular processes like aging, transcription, and apoptosis, have also emerged as potential targets for cancer therapy. medchemexpress.comnih.gov While there is no direct evidence linking this compound to sirtuin modulation, the diverse biological activities of imidazole derivatives suggest that this is a potential area for future investigation.

Table 2: Anticancer Mechanism of a Related Imidazole Compound

| Compound Class | Cancer Cell Line | Mechanism of Action |

|---|

DNA Interaction and Angiogenesis Modulation

The imidazole ring is a key component in a class of synthetic ligands known as pyrrole-imidazole polyamides (Py-Im polyamides). These molecules are recognized for their ability to bind to the minor groove of double-stranded DNA with high affinity and sequence specificity, without causing denaturation of the DNA. This interaction is a critical mechanism for potential gene expression control. While direct studies on the DNA binding of this compound are not available, the established properties of Py-Im polyamides suggest that imidazole-containing structures can be engineered for specific DNA targeting.

In the context of angiogenesis, the formation of new blood vessels, various imidazole derivatives have been investigated for their modulatory effects, particularly in cancer research where inhibiting angiogenesis is a key therapeutic strategy. Studies have shown that some imidazole-based compounds can act as antiangiogenic agents. For instance, research on other bromo-substituted heterocyclic compounds has demonstrated significant anti-angiogenic activity, suggesting a potential role for the bromo-substitution on the phenyl ring of the title compound. However, the specific mechanisms through which this compound might influence angiogenesis have not been elucidated.

Anti-inflammatory and Analgesic Effects

The imidazole nucleus is a common scaffold in the design of new anti-inflammatory and analgesic agents. Research into novel, structurally related imidazole analogues has demonstrated significant activity in preclinical models. In one study, a series of imidazole derivatives were synthesized and evaluated for their pain-relieving and anti-inflammatory properties using hot plate and paw edema methods, respectively.

One particular derivative, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (Compound 2g), showed notable analgesic activity, with 89% efficacy at a 100 mg/kg dose. In the same study, other analogues, namely 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 2a) and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (Compound 2b), exhibited potent anti-inflammatory effects, showing 100% activity at a 100 mg/kg dose, which was comparable to the standard drug diclofenac. These findings underscore the potential of the substituted imidazole framework as a source of new anti-inflammatory and analgesic drugs.

| Compound Analogue | Activity Type | Efficacy (%) | Standard Drug | Standard Drug Efficacy (%) |

|---|---|---|---|---|

| Compound 2g | Analgesic | 89 | Diclofenac | 100 |

| Compound 2a | Anti-inflammatory | 100 | Diclofenac | 100 |

| Compound 2b | Anti-inflammatory | 100 | Diclofenac | 100 |

Other Pharmacological Activities (e.g., Antiepileptic, Hepatoprotective)

The versatility of the imidazole scaffold extends to other pharmacological activities, including potential central nervous system effects and organ-protective properties.

Antiepileptic Activity: Diarylimidazole derivatives have been a focus of research for new antiepileptic drugs (AEDs). A study investigating 2,4(1H)-diarylimidazoles in rodent seizure models identified several compounds with significant anticonvulsant activity. These compounds were effective in the maximal electroshock (MES) seizure model, which is used to identify agents that prevent seizure spread. The identified compounds demonstrated a viable protective index, suggesting a potential therapeutic window.

| Diarylimidazole Compound | Anticonvulsant Activity (ED₅₀ mg/kg) |

|---|---|

| Compound 10 | 61.7 |

| Compound 13 | 46.8 |

| Compound 17 | 129.5 |

| Compound 20 | 136.7 |

Hepatoprotective Effects: The potential for imidazole derivatives to confer protection to the liver has also been explored. In experimental models of liver injury, certain imidazole compounds have shown promise. For instance, 1-phosphate-4-amino 5-carboxamido-imidazole (AICA-P) was found to reduce the amount of collagen in a model of liver cirrhosis. Furthermore, an iodine-substituted dimethoxyphenyl imidazole gold (I) complex demonstrated the ability to ameliorate CCl4-induced chronic liver injury in vivo. These studies suggest that the imidazole core could be a valuable component in the development of new hepatoprotective agents.

Structure Activity Relationship Sar Studies of Bromophenyl Imidazoles

Influence of Substituent Position and Nature on Biological Efficacy

The substitution pattern on both the phenyl and imidazole (B134444) rings is a critical determinant of the biological activity of bromophenyl imidazoles. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) can significantly alter the compound's electronic properties, steric profile, and ability to interact with biological targets.

Research on various aryl-imidazole derivatives has shown that the presence and location of a halogen, such as bromine, on the phenyl ring are pivotal. For instance, in a series of 2-aryl-1H-phenanthro[9,10-d]imidazoles evaluated for cytotoxicity, the position of substituents on the phenyl ring dramatically influenced their potency. Derivatives with nitrogen or oxygen-containing polar groups in the para or meta positions of the phenyl ring exhibited significantly enhanced cytotoxicity against certain cancer cell lines. ijcce.ac.ir

In the context of antifungal activity, SAR studies on 2,5-diarylated imidazoles revealed that introducing electron-donating groups, like a methyl group, at the meta position of the phenyl rings led to strong antifungal activity. nih.gov Conversely, the presence of electron-withdrawing groups such as trifluoromethyl (CF₃), cyano (CN), or nitro (NO₂) at the meta position resulted in a loss of activity. nih.gov Interestingly, substitution at the para position with either electron-donating or electron-withdrawing groups tended to result in only moderate or no activity. nih.gov

For a series of S-alkylated imidazole derivatives, the electronic nature of the substituent on the phenyl ring also played a key role. The incorporation of an electron-donating hydroxyl (-OH) group was found to increase biological activity, whereas electron-withdrawing halo substituents like fluorine (-F) and chlorine (-Cl) weakened the activity. nih.gov This suggests that for certain biological targets, an electron-rich phenyl ring is favorable.

These findings underscore the principle that modifications to the phenyl ring are not trivial. The optimal substituent and its position are highly dependent on the specific biological target and the desired therapeutic effect. The 4-bromo substitution in "1-(4-bromophenyl)-2-methyl-1H-imidazole" provides a key point of interaction, likely through halogen bonding, which can be modulated by the introduction of other substituents.

| Compound Series | Substituent (Position) | Nature of Substituent | Observed Activity Trend | Reference |

|---|---|---|---|---|

| 2,5-Diarylated Imidazoles | -CH₃ (meta) | Electron-donating | Strong antifungal activity | nih.gov |

| 2,5-Diarylated Imidazoles | -CF₃, -CN, -NO₂ (meta) | Electron-withdrawing | Loss of antifungal activity | nih.gov |

| S-Alkylated Imidazoles | -OH (para) | Electron-donating | Increased anticancer activity | nih.gov |

| S-Alkylated Imidazoles | -F, -Cl (para) | Electron-withdrawing | Weakened anticancer activity | nih.gov |

| 4-Phenyl-imidazole Derivatives | -OH, -SH (ortho, meta) | Polar, H-bond donor | Increased IDO inhibition | nih.gov |

Role of Alkyl Chain Length and Linker Modifications on Activity

Studies on various N-alkylimidazole derivatives have demonstrated a correlation between alkyl chain length and antimicrobial activity. A general trend observed is that an increase in the carbon chain length of the substituent alkyl groups leads to an increase in antimicrobial activity. This is often attributed to the increased hydrophobicity of the molecule, which can facilitate its passage through microbial cell membranes.

In a series of 1H-benzo[d]imidazole derivatives, it was found that a longer alkylated chain at a piperazine (B1678402) moiety attached to the imidazole core enhanced binding to the minor groove of DNA. acs.org This suggests that for certain mechanisms of action, a longer alkyl chain can improve target engagement.

However, the effect of alkyl chain length is not always linear. For some biological targets, there may be an optimal length beyond which activity decreases due to steric clashes within the binding site. For instance, in a study of antifungal imidazoles, it was noted that the presence of a bulky substituent at position 1 of the imidazole moiety was unfavorable for activity. nih.gov While this pertains to the N1 position, it highlights the general principle that steric bulk can be a limiting factor.

Modifications are not limited to simple linear alkyl chains. The introduction of linkers containing other functional groups (e.g., ethers, amides) or cyclic structures can introduce conformational rigidity and additional points of interaction, further refining the compound's activity profile.

| Compound Series | Modification | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| N-Alkylimidazole Derivatives | Increased linear alkyl chain length | General increase in activity | Antimicrobial | |

| 1H-Benzo[d]imidazole Derivatives | Longer alkylated chain on piperazine | Increased DNA minor groove binding | Anticancer | acs.org |

| Antifungal Imidazoles | Bulky substituent at N1 position | Unfavorable for activity | Antifungal | nih.gov |

| 1-(Diarylmethyl)-1H-imidazoles | Substitution of imidazole for 1,2,4-triazole | Potent antiproliferative activity | Anticancer (Anti-mitotic) | nih.gov |

Impact of Fused Ring Systems and Heterocyclic Moieties

Fusing an additional ring to the bromophenyl imidazole scaffold creates a more rigid, planar, and complex heterocyclic system, which can significantly alter the compound's biological properties. Benzimidazoles, which feature a benzene (B151609) ring fused to the imidazole core, are a prominent example and are recognized as important pharmacophores in their own right. mdpi.com

The fusion of a benzene ring can enhance π-π stacking interactions with aromatic amino acid residues in a protein's active site. This increased binding affinity can lead to more potent biological activity. A review of advances in the synthesis of ring-fused benzimidazoles highlights their plethora of biological activities, including bioreductive antitumor activity. mdpi.com

The strategic fusion of rings or the addition of other heterocycles can lead to compounds with novel mechanisms of action or improved selectivity for their biological targets. For instance, imidazo[2,1-b] nih.govijpsjournal.commdpi.comthiadiazoles have been reported to possess potent antiproliferative activity. nih.gov The choice of the fused ring system or appended heterocycle is a critical design element in the development of new therapeutic agents based on the bromophenyl imidazole scaffold.

Computational SAR Approaches and Predictive Modeling

In parallel with synthetic chemistry and biological testing, computational methods play an increasingly vital role in elucidating the SAR of bromophenyl imidazoles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights at the molecular level, helping to rationalize observed biological data and predict the activity of novel compounds.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), models can be built to predict the activity of untested analogs. This approach can prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For bromophenyl imidazoles, docking studies can help visualize how the molecule fits into the active site of an enzyme or receptor. ijpsjournal.comnih.gov This allows researchers to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom—that are responsible for the compound's activity. ijpsjournal.com For example, docking studies of imidazole derivatives have been used to suggest that they may act by inhibiting enzymes like fungal lanosterol (B1674476) 14α-demethylase or EGFR kinase. nih.govijpsjournal.com

These computational approaches are powerful tools for guiding the design of more effective bromophenyl imidazole derivatives. By combining in silico predictions with empirical testing, a more comprehensive understanding of the SAR can be achieved, accelerating the development of new therapeutic agents.

Applications in Medicinal Chemistry and Future Research Directions

1-(4-bromophenyl)-2-methyl-1H-imidazole as a Synthetic Intermediate

While direct literature detailing the extensive use of this compound as a synthetic intermediate is limited, its chemical structure inherently positions it as a valuable building block for the synthesis of more complex pharmaceutical agents. The utility of this compound stems from the strategic combination of the imidazole (B134444) core and the reactive bromophenyl group.

The bromophenyl moiety is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the core structure into a diverse library of compounds. For instance, a similar compound, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a crucial building block for constructing various active pharmaceutical ingredients (APIs), including inhibitors for targets like casein kinase and xanthine (B1682287) oxidase. thieme-connect.de

Potential synthetic transformations utilizing the 4-bromophenyl group include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups, expanding the molecule's structure to better fit into protein binding pockets.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, a common strategy to incorporate functionalities that can form critical hydrogen bonds with biological targets.

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers or pharmacophores.

Heck Coupling: Formation of carbon-carbon bonds with alkenes to add further diversity.

By leveraging these well-established synthetic methods, medicinal chemists can use this compound as a starting point to systematically modify the phenyl ring portion of the molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Rational Drug Design Strategies Based on Imidazole Scaffolds

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique set of physicochemical properties that are highly desirable for drug candidates. wisdomlib.org These properties are central to rational drug design strategies.

Key features of the imidazole scaffold include:

Hydrogen Bonding Capability: The imidazole ring has both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the lone pair on the sp2-hybridized nitrogen), allowing it to form strong and specific interactions with biological targets like enzymes and receptors. nih.gov

Coordination with Metal Ions: The nitrogen atoms can act as ligands for metal ions, which is particularly relevant for metalloenzymes. The imidazole side chain of the amino acid histidine is a well-known metal ligand in proteins. nih.gov

Aromaticity and π-π Stacking: The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites.

Bioisosterism: The imidazole ring can act as a bioisostere for other chemical groups, allowing chemists to modulate a compound's properties (like potency, selectivity, or metabolic stability) without drastically changing its shape.

Physicochemical Properties: Imidazole derivatives generally exhibit good water solubility and stability, which are favorable pharmacokinetic properties. wisdomlib.org

Rational drug design often involves computational methods like molecular docking to predict how a molecule will bind to a target protein. nih.gov For example, docking studies with phenyl-imidazole derivatives against the enzyme indoleamine 2,3-dioxygenase (IDO), a cancer immunotherapy target, have been used to predict key interactions and guide the synthesis of more potent inhibitors. nih.gov By systematically modifying substituents on the imidazole and phenyl rings, researchers can fine-tune the electronic and steric properties of the molecule to maximize its affinity and selectivity for the intended target.

Addressing Therapeutic Challenges (e.g., Antimicrobial Resistance, Cancer)

Imidazole derivatives are at the forefront of research aimed at tackling major therapeutic challenges, most notably antimicrobial resistance and cancer. nih.gov The versatility of the imidazole scaffold allows for the development of compounds that act on a wide range of biological targets.

Antimicrobial Resistance: The rise of drug-resistant bacterial strains is a critical public health issue, necessitating the discovery of new antibacterial agents. nih.gov Imidazole-containing compounds have shown promise in this area. Their mechanisms of action can include interfering with microbial DNA synthesis, disrupting cell wall integrity, or inhibiting key metabolic enzymes. nih.gov For instance, various synthesized 2,4,5-trisubstituted imidazole derivatives have been evaluated for their activity against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov

Cancer: In oncology, the imidazole scaffold is a key structural feature in numerous clinically used and investigational anticancer drugs. jocpr.com These compounds can exhibit anticancer activity through various mechanisms, including:

Kinase Inhibition: Many kinase inhibitors, which block signaling pathways that drive cancer cell proliferation, contain an imidazole ring. For example, derivatives have been designed as inhibitors of BRAF, a kinase frequently mutated in melanoma. nih.gov

Microtubule Disruption: Some imidazole derivatives can interfere with the dynamics of microtubules, essential components of the cellular skeleton, thereby halting cell division.

Enzyme Inhibition: Imidazoles are being investigated as inhibitors of enzymes crucial for cancer cell survival and growth, such as histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase (IDO). nih.gov

The following table summarizes selected research findings on the anticancer activity of various imidazole derivatives, illustrating the potency that can be achieved with this scaffold.

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported Activity (IC₅₀) |

|---|---|---|---|

| Triaryl-imidazole Derivative (1j) | Melanoma Cell Lines | BRAF Kinase Inhibition | 0.24 µM |

| Phenyl-imidazole Derivative (16) | - | IDO Enzyme Inhibition | 14 µM |

| Indolo-imidazole Derivative | - | Anticonvulsant Activity | Effective at 30 mg/kg (in vivo) |

Emerging Research Avenues and Translational Potentials

The therapeutic potential of the imidazole scaffold is far from exhausted, with several emerging research avenues promising to deliver next-generation medicines. Future research is likely to focus on several key areas:

Target Selectivity: A major goal is to design imidazole derivatives with high selectivity for their intended target over related proteins. For kinase inhibitors, achieving selectivity is crucial to minimize off-target effects and improve the safety profile of the drug.

Novel Therapeutic Areas: Beyond cancer and infectious diseases, imidazole-based compounds are being explored for a wide range of other conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.

Overcoming Drug Resistance: Researchers are designing novel imidazole derivatives that can circumvent known drug resistance mechanisms. This may involve creating compounds that bind to their target in a different way or that inhibit multiple targets simultaneously.

Advanced Drug Delivery: The development of advanced drug delivery systems, such as nanoparticles, could enhance the therapeutic efficacy of imidazole-based drugs by improving their solubility, stability, and targeted delivery to diseased tissues.

The translational potential of this research is significant. The chemical tractability of the this compound scaffold, combined with the proven biological activity of imidazole derivatives, makes it an attractive starting point for drug discovery programs. As our understanding of disease biology deepens, rational design strategies will enable the creation of highly optimized imidazole-based compounds tailored to specific therapeutic challenges, paving the way for new and more effective treatments.

Q & A

Q. How to reconcile discrepancies between theoretical and experimental pKa values for the imidazole NH group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.